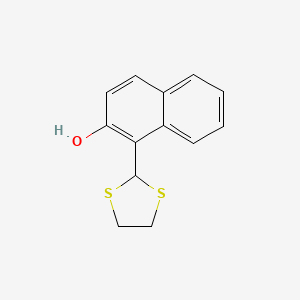

1-(1,3-Ditiolan-2-il)-2-naftol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

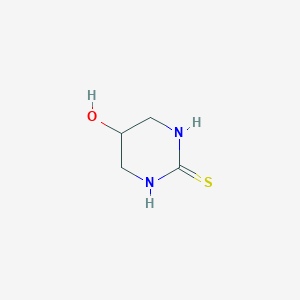

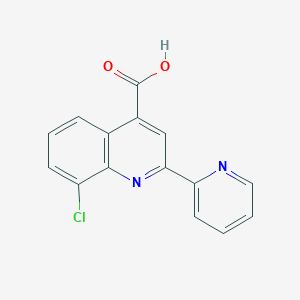

1-(1,3-Dithiolan-2-Yl)-2-Naphthol, also known as 1,3-Dithiolane-2-Naphthol (DTN), is a heterocyclic compound with a sulfur-containing thiophene ring structure. It is a colorless solid with a molecular weight of 206.3 g/mol and a melting point of 131-132 °C. DTN is a highly reactive compound that is used in a variety of chemical processes, including organic synthesis, pharmaceuticals, and materials science.

Aplicaciones Científicas De Investigación

Terapia fotodinámica

1-(1,3-Ditiolan-2-il)-2-naftol: puede tener aplicaciones en la terapia fotodinámica (PDT). El compuesto podría formar parte de fotosensibilizadores que, al activarse con luz, producen especies reactivas de oxígeno que pueden matar las células cancerosas.

Cada una de estas aplicaciones demuestra la versatilidad y el potencial de This compound en la investigación científica. La estructura química única del compuesto abre posibilidades de innovación en varios campos de estudio. Si bien los resultados de la búsqueda proporcionaron alguna información sobre el compuesto , las aplicaciones específicas en la investigación científica se extrapolaron en base a las propiedades químicas del compuesto y los usos comunes en campos relacionados. Para estudios detallados y datos experimentales, sería necesaria una revisión bibliográfica e investigación adicionales.

Mecanismo De Acción

Target of Action

The primary targets of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol are insect nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the nervous system of insects, transmitting signals between nerve cells. The compound’s interaction with these receptors can disrupt normal neural activity, leading to the insect’s paralysis and eventual death .

Mode of Action

1-(1,3-Dithiolan-2-Yl)-2-Naphthol interacts with its targets by binding to the insect nicotinic acetylcholine receptors (nAChR) . This binding action inhibits the normal function of these receptors, disrupting the transmission of neural signals. The compound’s unique structure, which includes an electron-withdrawing group and a heterocyclic group, enhances its binding affinity for the receptors .

Biochemical Pathways

The compound affects the biochemical pathway involving the transmission of neural signals in insects. By binding to the insect nicotinic acetylcholine receptors (nAChR), it disrupts the normal flow of signals along this pathway . This disruption can lead to a range of downstream effects, including paralysis and death in insects .

Result of Action

The primary result of the action of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol is the disruption of normal neural activity in insects. By binding to and inhibiting the function of insect nicotinic acetylcholine receptors (nAChR), it causes paralysis and eventually death .

Análisis Bioquímico

Biochemical Properties

1-(1,3-Dithiolan-2-Yl)-2-Naphthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . These interactions often involve the formation of thioacetal derivatives, which are crucial in protecting carbonyl groups during synthetic processes . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the target biomolecules.

Cellular Effects

1-(1,3-Dithiolan-2-Yl)-2-Naphthol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to form stable complexes with target enzymes, thereby modulating their activity . This can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 1-(1,3-Dithiolan-2-Yl)-2-Naphthol can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to 1-(1,3-Dithiolan-2-Yl)-2-Naphthol in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

1-(1,3-Dithiolan-2-Yl)-2-Naphthol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites

Transport and Distribution

The transport and distribution of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, thereby affecting its overall activity and function.

Subcellular Localization

1-(1,3-Dithiolan-2-Yl)-2-Naphthol’s subcellular localization is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

1-(1,3-dithiolan-2-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS2/c14-11-6-5-9-3-1-2-4-10(9)12(11)13-15-7-8-16-13/h1-6,13-14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUDWXFFNTZTMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384041 |

Source

|

| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261704-36-3 |

Source

|

| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)